4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane
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Overview
Description
4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H17BrF2OSi and a molecular weight of 323.25 g/mol . It is a silane derivative characterized by its unique structure, which includes bromine, fluorine, and silicon atoms. This compound is typically a colorless to pale yellow liquid and is known for its optical properties and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane involves the reaction of 4-bromo-3,5-difluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Hydrolysis: The silicon-oxygen bond can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted phenoxy compounds.
Oxidation: Silanols.
Reduction: Silanes.
Hydrolysis: Phenols and silanols.
Scientific Research Applications
4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of materials with specific optical and thermal properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a source of silicon-containing groups, facilitating the formation of silicon-oxygen bonds. In biological systems, its activity may be related to its ability to interact with proteins or other biomolecules, although specific pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: Similar in structure but contains a carbamate group instead of a silane group.
(3-Bromophenoxy)(tert-butyl)dimethylsilane: Similar silane derivative but with different substitution patterns on the phenyl ring.
Uniqueness
4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane is unique due to its specific combination of bromine, fluorine, and silicon atoms, which impart distinct chemical and physical properties. Its thermal stability and optical properties make it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-bromo-3,5-difluorophenoxy)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrF2OSi/c1-12(2,3)17(4,5)16-8-6-9(14)11(13)10(15)7-8/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACBWJQSKVGMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrF2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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